Azide-PEG3-L-alanine-Fmoc
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Overview
Description
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is a PEG Linker.
Scientific Research Applications
Synthesis and Peptide Chemistry
Azide-PEG3-L-alanine-Fmoc, as part of the Fmoc-amino acids family, plays a significant role in peptide synthesis. The research by Tessier et al. (2009) highlights the synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino acids, including alanine, by reacting free amino acids with 9-fluorenylmethylchloroformate. This process leads to the formation of Fmoc-dipeptide, which is crucial in peptide chemistry. The alternative method of preparing Fmoc-amino acids by reacting Fmoc-chloride first with sodium azide and then with the free amino acid eliminates side reactions, particularly for glycine and alanine (Tessier et al., 2009).
Chen et al. (2014) developed a mild method for removing the Fmoc group using sodium azide. This method, effective for deprotecting Nα-Fmoc-amino acids, optimizes conditions by screening different sodium azide amounts and reaction temperatures. This advancement has applications in peptide chemistry, especially in solid-phase peptide synthesis (Chen et al., 2014).
Peptide Mimetics and Drug Delivery
The study by Busnel et al. (2005) focuses on the solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. This method is significant for the synthesis of biologically active peptide mimetics, indicating potential applications in drug delivery and therapeutic development (Busnel et al., 2005).
Zhang et al. (2014) report the use of a PEG-Fmoc conjugate as a nanocarrier for paclitaxel, demonstrating its potential in drug delivery systems. This approach offers high loading capacity, formulation stability, and low systemic toxicity, making it a promising candidate for clinical applications (Zhang et al., 2014).
Glycoconjugates and Bioactive Compounds
Katajisto et al. (2002) discuss the synthesis of orthogonally protected building blocks, including Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, for the preparation of triantennary peptide glycoclusters on a solid support. These glycoclusters, used as mimetics of natural carbohydrate ligands, have implications in the study of carbohydrate binding, indicating their relevance in biochemical research (Katajisto et al., 2002).
Properties
Molecular Formula |
C24H28N4O7 |
---|---|
Molecular Weight |
484.51 |
IUPAC Name |
(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30)/t22-/m1/s1 |
InChI Key |
YTHKPQSMRZQREU-JOCHJYFZSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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